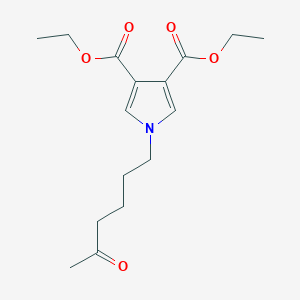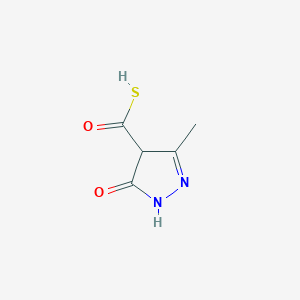![molecular formula C19H28O2S2 B14181969 3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid CAS No. 880088-84-6](/img/structure/B14181969.png)
3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in organic electronics due to their high resonance energy, electrophilic reactivity, and planar structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thieno[3,2-b]thiophene Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carboxylic acid with suitable reagents can lead to the formation of the thieno[3,2-b]thiophene core.
Introduction of Hexyl Groups: The hexyl groups can be introduced through alkylation reactions. This involves the use of alkyl halides (such as hexyl bromide) in the presence of a base to attach the hexyl groups to the thieno[3,2-b]thiophene core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to its excellent electronic properties.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Applications:
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Wirkmechanismus
The mechanism of action of 3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with various biomolecules, potentially affecting cellular processes. For example, in organic electronics, the compound’s ability to conduct electricity and interact with other electronic components is crucial for its function in devices like OFETs and OLEDs.
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-b]thiophene: A simpler analog without the hexyl groups and carboxylic acid functionality.
Dithieno[3,2-b2’,3’-d]thiophene: A compound with an extended conjugated system, offering different electronic properties.
Thienoacenes: Compounds with multiple fused thiophene rings, providing unique electronic and optical properties.
Uniqueness: 3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid stands out due to its specific functional groups (hexyl and carboxylic acid) that enhance its solubility, electronic properties, and potential applications in various fields. The presence of these groups allows for better tuning of the compound’s properties, making it a valuable building block in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
880088-84-6 |
|---|---|
Molekularformel |
C19H28O2S2 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
3,6-dihexylthieno[3,2-b]thiophene-5-carboxylic acid |
InChI |
InChI=1S/C19H28O2S2/c1-3-5-7-9-11-14-13-22-17-15(12-10-8-6-4-2)18(19(20)21)23-16(14)17/h13H,3-12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
NXPHZUWYNVINKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CSC2=C1SC(=C2CCCCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)

![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)


![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)


![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)
![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
![6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)

